N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide
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Description
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H17N7O2 and its molecular weight is 411.425. The purity is usually 95%.
BenchChem offers high-quality N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes
The compound has been used in the synthesis of blue-green fluorescent probes . These probes are often used in biological and chemical research to visualize and track the presence of specific molecules.
Antimicrobial Agents
The compound has shown potential as an antimicrobial agent . It has been found to be effective against Gram-positive bacteria such as B. subtilis .
Antifungal Agents
The compound has also demonstrated antifungal properties . It has been found to be effective against pathogens such as C. albicans .
Anticancer Agents
The compound has shown potential as an anticancer agent . Some derivatives of the compound have shown lower toxicity to normal cells compared to cancer cells .
Drug Discovery
The compound is being studied for its potential in drug discovery . The structure-activity relationship established from studying a large group of these compounds can help in selecting candidates for further modifications to improve their biological activity .
Synthesis of Quinolines
The compound has been used in the synthesis of quinolines , which are a class of organic compounds with various applications in medicinal chemistry.
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N7O2/c30-22(11-18-17-3-1-2-4-19(17)31-28-18)27-16-7-5-15(6-8-16)26-20-12-21(25-13-24-20)29-10-9-23-14-29/h1-10,12-14H,11H2,(H,27,30)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYYLHMFTLMGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide |
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